REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:11]([NH:13][CH3:14])=[O:12].CN1C[CH2:20][O:19][CH2:18]C1.C[OH:23]>>[CH3:14][NH:13][C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([C:18]([O:19][CH3:20])=[O:23])[CH:3]=2)[NH:7][N:6]=1)=[O:12]
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C(=O)NC
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was agitated at 70° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with nitrogen three times
|
Type
|
ADDITION
|
Details
|
The vessel was then filled with 30 psi carbon monoxide
|
Type
|
TEMPERATURE
|
Details
|
increasing the pressure within the vessel to 45 psi
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsing with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by flash column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NNC2=CC=C(C=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |